Cyclododeca-1,3,7,9-tetraene
Description
Cyclododeca-1,3,7,9-tetraene is a fully conjugated macrocyclic hydrocarbon with four alternating double bonds positioned at the 1,3,7,9-positions of a 12-membered ring. Its unique structure imparts significant strain and electronic delocalization, making it a subject of interest in synthetic chemistry and materials science.
Properties
CAS No. |
93801-17-3 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
cyclododeca-1,3,7,9-tetraene |
InChI |
InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-4,9-12H,5-8H2 |
InChI Key |
BNGGDZCKHGHSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=CCCC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododeca-1,3,7,9-tetraene can be synthesized through various methods. One common approach involves the dehydrohalogenation of hexabromocyclododecane using potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . Another method includes the use of glyoxal and o-phenylenediamine in an ethanolic solution, followed by refluxing .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclododeca-1,3,7,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclododecane.
Scientific Research Applications
Cyclododeca-1,3,7,9-tetraene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclododeca-1,3,7,9-tetraene involves its ability to form stable complexes with metal ions. The conjugated double bonds in the ring structure allow for effective π-π interactions and coordination with metal centers. This property makes it a valuable ligand in various catalytic and coordination chemistry applications .
Comparison with Similar Compounds
Structural Isomers: Double Bond Positional Effects
Cyclododeca-1,4,7,10-tetraene (all-(Z)-configuration) exhibits a symmetrical crown conformation (C4v) with ring inversion occurring via boat-chair (Cs) and twist (C2h) intermediates. The strain energies for these conformers are 5.9 kJ/mol (boat-chair) and 13.5 kJ/mol (twist), requiring ~22.3 kJ/mol for interconversion .
Substituted Derivatives
Cyclododeca-3,4,9,10-tetraene-1,7-dione incorporates ketone groups at the 1,7-positions, altering its electronic properties and reactivity. This compound is synthesized via diastereoselective pathways, enabling isolation of enantiomers for chiral applications . Comparatively, 2,3,8,9-tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene (TTCT) features nitrogen substitutions, enhancing its utility as a Cr(III) ionophore in potentiometric sensors. TTCT exhibits a Nernstian response (19.5 mV/decade) over a wide concentration range (10<sup>−6</sup>–10<sup>−1</sup> M), demonstrating the impact of heteroatom incorporation on functionality .
Degree of Unsaturation
Cyclododeca-1,5,9-triene (three double bonds) exhibits reduced conjugation and strain compared to the tetraene analog. The lower unsaturation likely decreases reactivity toward electrophilic addition but improves thermal stability .
Thermodynamic and Kinetic Stability
Data Tables
Table 1: Structural Comparison of Cyclododecatetraenes
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